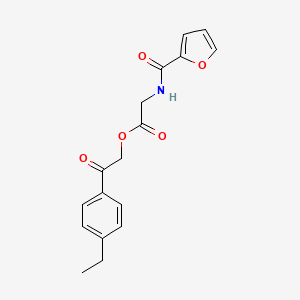
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
1-(3,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, commonly known as DFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DFP is a pyrazole derivative that has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In
Applications De Recherche Scientifique
DFP has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DFP has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies have shown that DFP can inhibit the production of inflammatory cytokines and reduce pain in animal models. In biochemistry, DFP has been used as a protease inhibitor in the study of enzyme kinetics and protein structure. DFP has also been studied for its potential applications in materials science, including the synthesis of metal-organic frameworks and other functional materials.
Mécanisme D'action
DFP exerts its effects through the inhibition of enzymes, including proteases and cyclooxygenases. DFP binds to the active site of these enzymes, preventing their activity and reducing the production of inflammatory mediators. DFP has also been shown to modulate the activity of ion channels and receptors, including the NMDA receptor and the TRPV1 channel.
Biochemical and Physiological Effects:
DFP has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. DFP has been shown to reduce the production of inflammatory cytokines, including TNF-α and IL-1β, and reduce pain in animal models. DFP has also been shown to protect against neuronal damage in models of ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
DFP has several advantages for use in lab experiments, including its high potency and selectivity for target enzymes. DFP is also stable under a range of conditions, making it suitable for use in a variety of experimental setups. However, DFP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
For research on DFP include the development of new derivatives and investigation of its potential applications in the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-7-3-4-9(5-8(7)2)17-11(18)6-10(16-17)12(13,14)15/h3-6,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQBMJKDZOXXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-bicyclo[2.2.1]hept-2-yl-2-(2-chlorophenoxy)propanamide](/img/structure/B4726832.png)
![N-(2-furylmethyl)-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B4726834.png)
![1-[2-(2-benzyl-4-chlorophenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4726836.png)
![2-[2-(1H-pyrazol-1-yl)benzoyl]-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4726847.png)



![1-{[3-(2,5-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B4726870.png)

![N-[2-(4-methoxyphenoxy)ethyl]-N'-1-naphthylthiourea](/img/structure/B4726889.png)
![1-benzyl-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine](/img/structure/B4726895.png)
![(2,4-dimethoxybenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4726903.png)
![N-[4-(aminocarbonyl)phenyl]-3-cyclopropyl-1-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B4726914.png)
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4726925.png)